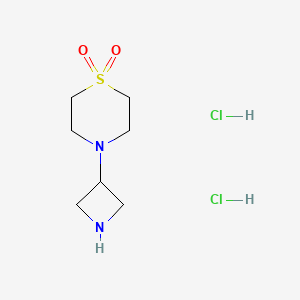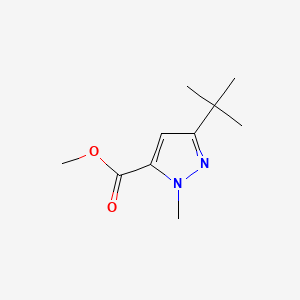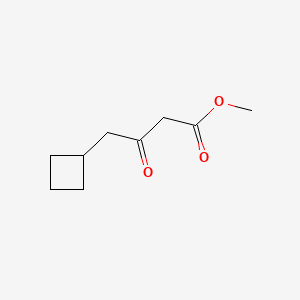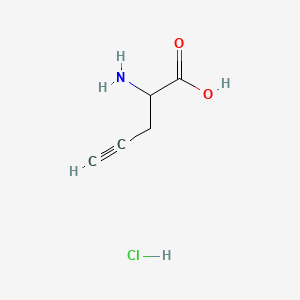
Boc-homo-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-homo-L-tyrosine is a compound with the molecular formula C15H21NO5 . It is a derivative of L-tyrosine, which is an amino acid that plays a crucial role in protein synthesis . The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis .
Synthesis Analysis
The synthesis of Boc-homo-L-tyrosine typically involves the reaction of L-tyrosine with a base and the anhydride Boc2O . This results in the formation of Boc-protected amines and amino acids .
Molecular Structure Analysis
The linear formula of Boc-homo-L-tyrosine is 4-(HO)C6H4CH2CH[NHCO2C(CH3)3]CO2HCH3 . This structure includes a phenol group (4-(HO)C6H4), a methylene group (CH2), a chiral carbon with an amino group and a carboxylic group (CH[NHCO2C(CH3)3]), and a methyl ester group (CO2HCH3) .
Chemical Reactions Analysis
Boc-homo-L-tyrosine can participate in various chemical reactions. For instance, tyrosinase can convert tyrosine to L-DOPA, and DOPA-dioxygenase can catalyze the oxidative cleavage of L-DOPA into betalamic acid . The Boc group is stable towards most nucleophiles and bases .
Physical And Chemical Properties Analysis
Boc-homo-L-tyrosine has an average mass of 295.331 Da . The thermal behavior of homopolymers with tripeptide side groups was determined by DTA and TGA methods .
科学的研究の応用
-
Biocatalytic Derivatization of L-Tyrosine
- Field : Applied Microbiology and Biotechnology .
- Application : L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group. Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .
- Methods : Two main strategies have been developed for L-tyrosine derivatization: chemical synthesis and biosynthesis. Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-tyrosine due to its elevated specificity, diversity, and atom economy .
- Results : The enzymatic production of L-tyrosine derivatives has shown promise in recent advances .
-
Biotechnological Production of L-Tyrosine
- Field : Applied Microbiology and Biotechnology .
- Application : The aromatic amino acid L-tyrosine is used as a dietary supplement and has promise as a valuable precursor compound for various industrial and pharmaceutical applications .
- Methods : Biotechnological methods can produce L-tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions .
- Results : Various strategies for synthesizing L-tyrosine by employing biocatalysts are discussed, including initial approaches as well as more recent advances .
-
Application of Bacterial Tyrosinases
- Field : Organic Synthesis .
- Application : Bacterial tyrosinases have shown promise in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin .
- Methods : The application involves the use of bacterial tyrosinases in the synthesis process .
- Results : The application has seen success in cross-linking reactions of proteins and the polymerization of environmental pollutants .
将来の方向性
While the current evidence is insufficient to make confident recommendations on the effectiveness of tyrosine for mitigating stress effects on physical/cognitive performance, tyrosine may benefit cognitive performance and is worthy of further study . Additionally, a new method for industrially producing Boc-L-tyrosine has been proposed, which is low in cost, convenient and safe to operate, low in pollution, high in yield, and easy for industrial production .
特性
IUPAC Name |
(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPGKTTZDRPESV-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654299 |
Source


|
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-homo-L-tyrosine | |
CAS RN |
198473-94-8 |
Source


|
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)

![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)




![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)


![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)